molecular formula C22H26FN3O2S B217012 1-Piperidineethanol, 4-(2-benzothiazolylmethylamino)-alpha-((4-fluorophenoxy)methyl)-, (alphaS)- CAS No. 104712-64-3

1-Piperidineethanol, 4-(2-benzothiazolylmethylamino)-alpha-((4-fluorophenoxy)methyl)-, (alphaS)-

Cat. No. B217012
CAS RN: 104712-64-3
M. Wt: 415.5 g/mol
InChI Key: IGMKTIJBFUMVIN-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Piperidineethanol, 4-(2-benzothiazolylmethylamino)-alpha-((4-fluorophenoxy)methyl)-, (alphaS)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-Piperidineethanol, 4-(2-benzothiazolylmethylamino)-alpha-((4-fluorophenoxy)methyl)-, (1-Piperidineethanol, 4-(2-benzothiazolylmethylamino)-alpha-((4-fluorophenoxy)methyl)-, (alphaS)-)- is not fully understood. However, it is believed to work by interacting with specific receptors in the body, leading to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Piperidineethanol, 4-(2-benzothiazolylmethylamino)-alpha-((4-fluorophenoxy)methyl)-, (1-Piperidineethanol, 4-(2-benzothiazolylmethylamino)-alpha-((4-fluorophenoxy)methyl)-, (alphaS)-)- have been studied extensively in laboratory settings. It has been shown to have a range of effects on cellular processes, including cell proliferation, apoptosis, and differentiation. Additionally, it has been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 1-Piperidineethanol, 4-(2-benzothiazolylmethylamino)-alpha-((4-fluorophenoxy)methyl)-, (1-Piperidineethanol, 4-(2-benzothiazolylmethylamino)-alpha-((4-fluorophenoxy)methyl)-, (alphaS)-)- for lab experiments is its versatility. It can be used in a variety of research settings, including cell culture and animal models. However, it is important to note that the compound may have limitations in terms of its solubility and stability, which can impact its effectiveness in certain experiments.

Future Directions

There are several potential future directions for research on 1-Piperidineethanol, 4-(2-benzothiazolylmethylamino)-alpha-((4-fluorophenoxy)methyl)-, (1-Piperidineethanol, 4-(2-benzothiazolylmethylamino)-alpha-((4-fluorophenoxy)methyl)-, (alphaS)-)-. One area of interest is the development of more efficient and effective synthesis methods that can produce higher yields of pure product. Additionally, further research is needed to fully understand the mechanism of action and potential applications of the compound in various fields, including medicine and biotechnology. Finally, there is a need for continued investigation into the safety and potential side effects of the compound to ensure its suitability for use in both research and clinical settings.

Synthesis Methods

The synthesis method of 1-Piperidineethanol, 4-(2-benzothiazolylmethylamino)-alpha-((4-fluorophenoxy)methyl)-, (1-Piperidineethanol, 4-(2-benzothiazolylmethylamino)-alpha-((4-fluorophenoxy)methyl)-, (alphaS)-)- involves the reaction of 4-(2-benzothiazolylmethylamino)-alpha-((4-fluorophenoxy)methyl)-1-piperidineethanol with a suitable reagent. This process is typically carried out in a laboratory setting and requires careful attention to detail to ensure the purity and quality of the final product.

Scientific Research Applications

1-Piperidineethanol, 4-(2-benzothiazolylmethylamino)-alpha-((4-fluorophenoxy)methyl)-, (1-Piperidineethanol, 4-(2-benzothiazolylmethylamino)-alpha-((4-fluorophenoxy)methyl)-, (alphaS)-)- has shown promising results in scientific research applications. It has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Additionally, it has been investigated for its potential as a diagnostic tool for certain medical conditions.

properties

CAS RN

104712-64-3

Product Name

1-Piperidineethanol, 4-(2-benzothiazolylmethylamino)-alpha-((4-fluorophenoxy)methyl)-, (alphaS)-

Molecular Formula

C22H26FN3O2S

Molecular Weight

415.5 g/mol

IUPAC Name

(2S)-1-[4-[1,3-benzothiazol-2-yl(methyl)amino]piperidin-1-yl]-3-(4-fluorophenoxy)propan-2-ol

InChI

InChI=1S/C22H26FN3O2S/c1-25(22-24-20-4-2-3-5-21(20)29-22)17-10-12-26(13-11-17)14-18(27)15-28-19-8-6-16(23)7-9-19/h2-9,17-18,27H,10-15H2,1H3/t18-/m0/s1

InChI Key

IGMKTIJBFUMVIN-SFHVURJKSA-N

Isomeric SMILES

CN(C1CCN(CC1)C[C@@H](COC2=CC=C(C=C2)F)O)C3=NC4=CC=CC=C4S3

SMILES

CN(C1CCN(CC1)CC(COC2=CC=C(C=C2)F)O)C3=NC4=CC=CC=C4S3

Canonical SMILES

CN(C1CCN(CC1)CC(COC2=CC=C(C=C2)F)O)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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